molecular formula CH3Br2O2P B14487793 Phosphorodibromidic acid, methyl ester CAS No. 63560-73-6

Phosphorodibromidic acid, methyl ester

Cat. No.: B14487793
CAS No.: 63560-73-6
M. Wt: 237.82 g/mol
InChI Key: VZUNXXUSMINMCM-UHFFFAOYSA-N
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Description

Phosphorodibromidic acid, methyl ester is an organophosphorus compound with the molecular formula CH₃POBr₂ It is a derivative of phosphoric acid where two bromine atoms replace two hydroxyl groups, and a methyl group replaces one hydrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphorodibromidic acid, methyl ester can be synthesized through the esterification of phosphorodibromidic acid with methanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The general reaction is as follows:

HPOBr2+CH3OHCH3POBr2+H2O\text{HPOBr}_2 + \text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{POBr}_2 + \text{H}_2\text{O} HPOBr2​+CH3​OH→CH3​POBr2​+H2​O

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Phosphorodibromidic acid, methyl ester undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid and methyl bromide.

    Oxidation: It can be oxidized to form higher oxidation state phosphorus compounds.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Hydrolysis: Typically occurs under acidic or basic conditions, with water acting as the nucleophile.

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Nucleophiles such as sodium hydroxide or ammonia can be used to replace the bromine atoms.

Major Products

    Hydrolysis: Phosphoric acid and methyl bromide.

    Oxidation: Higher oxidation state phosphorus compounds.

    Substitution: Phosphorodihydroxidic acid, methyl ester or phosphorodiamidic acid, methyl ester.

Scientific Research Applications

Phosphorodibromidic acid, methyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.

    Biology: Investigated for its potential use in biochemical studies involving phosphorylation processes.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of phosphorodibromidic acid, methyl ester involves its reactivity with nucleophiles and its ability to undergo hydrolysis and substitution reactions. The molecular targets include various nucleophilic sites in organic molecules, leading to the formation of new phosphorus-containing compounds. The pathways involved include nucleophilic substitution and hydrolysis mechanisms.

Comparison with Similar Compounds

Phosphorodibromidic acid, methyl ester can be compared with other similar compounds, such as:

    Phosphorodichloridic acid, methyl ester: Similar structure but with chlorine atoms instead of bromine.

    Phosphorodiiodidic acid, methyl ester: Similar structure but with iodine atoms instead of bromine.

    Phosphorodihydroxidic acid, methyl ester: Hydroxyl groups instead of bromine atoms.

Uniqueness

By understanding the properties, preparation methods, reactions, applications, and mechanisms of action of this compound, researchers can explore its potential in various scientific and industrial fields.

Properties

CAS No.

63560-73-6

Molecular Formula

CH3Br2O2P

Molecular Weight

237.82 g/mol

IUPAC Name

dibromophosphoryloxymethane

InChI

InChI=1S/CH3Br2O2P/c1-5-6(2,3)4/h1H3

InChI Key

VZUNXXUSMINMCM-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(Br)Br

Origin of Product

United States

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